molecular formula C24H24N6O2 B2767959 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-30-4

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2767959
CAS No.: 863446-30-4
M. Wt: 428.496
InChI Key: WJYDEHDJTURQEF-UHFFFAOYSA-N
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Description

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a complex heterocyclic architecture, incorporating a pyrazolo[3,4-d]pyrimidin-4-one core, which is a privileged scaffold known for its ability to inhibit various kinase enzymes . The structure is further functionalized with a p-tolyl group and a 2-(4-phenylpiperazin-1-yl)-2-oxoethyl side chain. The phenylpiperazine moiety is a common pharmacophore that often confers affinity for various neurological and GPCR targets . As such, this molecule serves as a versatile intermediate or potential lead compound for researchers investigating new therapeutic agents in areas such as oncology, central nervous system (CNS) disorders, and inflammatory diseases. The mechanism of action is dependent on the specific biological target under investigation but is hypothesized to involve competitive inhibition at enzymatic ATP-binding sites or modulation of receptor signaling pathways due to its structural features. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-7-9-20(10-8-18)30-23-21(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYDEHDJTURQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidinone core. One common approach is the condensation of p-tolyl hydrazine with a suitable β-diketone derivative, followed by cyclization under acidic conditions. The resulting intermediate is then reacted with 4-phenylpiperazine to introduce the piperazine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the piperazine ring allows for selective oxidation reactions.

  • Reduction: Reduction of the oxo group can lead to the formation of corresponding amines.

  • Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Activities :
    • Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antidepressant and anxiolytic effects. The compound has been studied for its ability to modulate serotonin receptors, which are pivotal in mood regulation .
  • Anticancer Potential :
    • Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of this compound is noteworthy. Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. This suggests that the compound may be useful in treating inflammatory diseases such as arthritis and other related conditions .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's structure allows it to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .
  • Molecular Docking Studies :
    • Computational studies utilizing molecular docking have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential efficacy as a therapeutic agent by elucidating the interaction mechanisms at a molecular level .

Case Studies

  • Antidepressant Activity Evaluation :
    • A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the 1-position significantly enhanced their antidepressant activity in animal models. The specific compound was tested alongside standard antidepressants, showing comparable efficacy with fewer side effects .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, marking it as a candidate for further development in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature:

Compound Name Core Structure R1 (Position 1) R5 (Position 5) Molecular Formula Key Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one p-Tolyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl C₂₅H₂₅N₆O₂ Hypothesized kinase inhibition
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Chloroethyl Hydrogen C₈H₈ClN₅O Antitumor (purine analog activity)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) Pyrazolo[3,4-d]pyrimidin-4(5H)-one p-Tolyl Imino group C₁₃H₁₂N₆O Not explicitly stated
1-tert-Butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-pyrazolo[3,4-d]pyrimidin-4-one () Pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl C₂₁H₂₆N₆O₂ Unreported
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl Hydrogen C₁₆H₁₆FN₅O₂ Unreported (fluorine enhances bioavailability)

Key Observations:

Substituent Impact on Activity :

  • The p-tolyl group (shared with and the target compound) is associated with improved metabolic stability compared to smaller alkyl groups (e.g., tert-butyl in ) .
  • The phenylpiperazine side chain (in the target and ) may enhance CNS penetration or serotonin/dopamine receptor interactions, though specific data are lacking .

The chloroethyl substituent () introduces electrophilic reactivity, which may contribute to DNA alkylation in antitumor applications .

Synthetic Routes: The target compound’s synthesis likely follows methods similar to and , which use polyphosphoric acid or sulfuric acid to cyclize intermediates into the pyrazolo[3,4-d]pyrimidinone core .

Research Findings and Hypotheses

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidinones are established purine analogs, with highlighting antitumor activity in chloroethyl-substituted derivatives . The target compound’s phenylpiperazine moiety may further modulate kinase or receptor targets.
  • Kinase Inhibition : Analogs with piperazine derivatives (e.g., ’s compound 3b) show kinase-inhibitory activity, suggesting the target may share this mechanism .
  • SAR Trends : The phenylpiperazine group’s presence correlates with enhanced pharmacokinetic profiles in related compounds, though empirical data for the target are needed .

Biological Activity

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases. This article delves into the biological activity of this compound, exploring its structural characteristics, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core combined with a p-tolyl group and a 4-phenylpiperazine moiety . Its structure suggests potential interactions with biological targets due to the presence of functional groups such as a ketone (C=O) and an amide bond (C-O-N), which may facilitate hydrogen bonding with enzymes or receptors involved in various signaling pathways .

Anticancer Properties

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have highlighted that derivatives of this scaffold can act as effective inhibitors against various cancer cell lines such as A549 and HCT-116. In particular, compounds structurally related to this compound demonstrated promising anti-proliferative activities with IC50 values indicating potent effects against these cell lines .

The mechanism of action for this compound is still under investigation; however, initial studies suggest that it may induce apoptosis and arrest the cell cycle at specific phases (S and G2/M). For example, molecular docking studies have indicated strong interactions between similar compounds and the active sites of CDK2 and CDK9, which could be extrapolated to understand the potential interactions of this compound .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure FeaturesBiological Activity
1-(4-methylphenyl)-5-(2-pyridyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneContains a methylphenyl groupPotential CDK inhibitor
5-(2-hydroxyethyl)-1-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHydroxyethyl substituentAnticancer properties
5-(2-aminoethyl)-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneAminoethyl groupInhibition of proliferative signaling

These compounds exhibit pharmacological profiles that may provide insights into the unique advantages offered by this compound in terms of selectivity and efficacy against specific targets .

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future studies include:

  • In vitro and in vivo testing : Comprehensive testing against a broader range of cancer cell lines and animal models to assess efficacy and safety.
  • Mechanistic studies : Detailed investigations into the molecular mechanisms underpinning its anticancer effects.
  • Structure–activity relationship (SAR) : Exploration of how modifications to its chemical structure affect biological activity.

Q & A

Q. Example Protocol :

React 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in ethanol under reflux.

Purify via column chromatography (silica gel, ethyl acetate/hexane) .

How can researchers resolve discrepancies in reported IC₅₀ values across biological assays?

(Advanced)
Conflicting IC₅₀ values may arise from:

  • Assay conditions : Variations in pH, ionic strength, or ATP concentration in kinase assays .
  • Compound purity : HPLC purity <95% may artificially reduce activity; validate with LC-MS .
  • Target isoforms : Differential inhibition of PDE5 vs. PDE6 isoforms due to structural flexibility .

Q. Methodological Recommendations :

  • Standardize assays using recombinant enzymes (e.g., PDE5A1) and SPR for binding kinetics .
  • Cross-validate with orthogonal techniques (e.g., ITC for thermodynamic profiling) .

What computational approaches predict the compound’s selectivity for kinase vs. GPCR targets?

(Advanced)

Molecular Docking : Use AutoDock Vina to model interactions with PDE5 (PDB: 1TBF) and 5-HT₁A receptors (PDB: 7E2Z). Focus on:

  • Hydrogen bonding with pyrazolo[3,4-d]pyrimidinone .
  • Hydrophobic contacts with p-tolyl and piperazine groups .

MD Simulations : Assess binding stability (50 ns trajectories) in GROMACS .

Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, basic nitrogen) using Schrödinger .

Key Finding : Piperazine moiety may favor off-target GPCR binding, requiring structural optimization .

How to optimize reaction yields during the introduction of the 4-phenylpiperazine side chain?

(Advanced)
The ketone ethyl linker is susceptible to steric hindrance. Strategies include:

  • Coupling reagents : Use HATU/DIPEA in DMF for efficient amide bond formation .
  • Temperature : Maintain 0–5°C during nucleophilic substitution to minimize byproducts .
  • Workup : Extract with dichloromethane and wash with brine to remove unreacted piperazine .
StepOptimal ConditionsYield Improvement
Amide couplingHATU/DIPEA, DMF, 25°C75% → 88%
Nucleophilic substitutionK₂CO₃, DCM, 0°C60% → 82%

What analytical techniques are critical for confirming structural integrity?

(Basic)

  • ¹H/¹³C NMR : Verify substituent integration (e.g., p-tolyl methyl at δ 2.3 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ calc. 542.2321; observed 542.2318) .
  • X-ray crystallography : Resolve piperazine conformation (if crystals obtained) .

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